4-Butanoylpiperazine-2,6-dione
Description
4-Butanoylpiperazine-2,6-dione is a piperazine-2,6-dione derivative substituted with a butanoyl group at the 4-position. The butanoyl group (a four-carbon acyl chain) confers moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like sulfonamides or hydroxyl groups .
Properties
CAS No. |
374601-95-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-butanoylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-8(13)10-4-6(11)9-7(12)5-10/h2-5H2,1H3,(H,9,11,12) |
InChI Key |
MSRUJUDFWCQNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC(=O)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoylpiperazine-2,6-dione can be achieved through the condensation of iminodiacetic acid with various amines under microwave irradiation . This method provides high yields and involves the following steps:
Condensation Reaction: Iminodiacetic acid reacts with amines such as cyclohexanamine, pyridin-2-ylmethanamine, and others under microwave irradiation to form piperazine-2,6-dione derivatives.
Purification: The synthesized compounds are purified by crystallization and characterized by spectroscopic means.
Industrial Production Methods
the use of microwave irradiation for synthesis suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Butanoylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
4-Butanoylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been evaluated for its anticancer activity against several human cancer cell lines.
Industry: The compound is used in pharmaceutical testing and as a reference standard for accurate results.
Mechanism of Action
The mechanism of action of 4-Butanoylpiperazine-2,6-dione involves its interaction with molecular targets and pathways. It has been shown to exhibit anticancer activity by inhibiting specific enzymes and pathways involved in cancer cell proliferation . The compound’s exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Butanoylpiperazine-2,6-dione with key analogs based on substituents, molecular weight, and solubility:
Key Observations :
- Lipophilicity: The butanoyl group balances solubility and membrane permeability better than polar sulfonamides or charged acetic acid derivatives .
- Biological Targets: Sulfonamide derivatives (e.g., ) often target enzymes (e.g., acetylcholinesterase), while aliphatic substituents (e.g., butanoyl) may favor receptor-mediated mechanisms .
Biological Activity
4-Butanoylpiperazine-2,6-dione, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of piperazine derivatives with butyric anhydride or butyric acid under controlled conditions. The process yields various derivatives that can be evaluated for biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into:
- Antipsychotic Properties : Some derivatives have shown potential as antipsychotic agents by interacting with dopamine receptors.
- Anti-inflammatory Effects : Studies have indicated that certain derivatives can inhibit phosphodiesterase enzymes (PDE4 and PDE7), leading to reduced levels of pro-inflammatory cytokines such as TNF-α.
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Antipsychotic Activity
Research has demonstrated that certain piperidine-2,6-dione derivatives exhibit high affinity for dopamine D(2) and D(3) receptors, along with serotonin receptors (5-HT1A, 5-HT2A). For instance, one study reported that a specific derivative inhibited apomorphine-induced climbing behavior in mice without causing extrapyramidal symptoms, indicating a favorable side effect profile compared to traditional antipsychotics like clozapine .
Anti-inflammatory Mechanism
In vitro studies showed that this compound derivatives effectively inhibit PDE4 and PDE7 isoenzymes. This inhibition resulted in significant reductions in TNF-α levels in animal models of endotoxemia. The most potent compounds achieved reductions of up to 88% in TNF-α concentration .
Antimicrobial Activity
The antimicrobial properties were assessed against various bacterial strains. The results indicated that certain derivatives demonstrated a broad spectrum of activity, making them potential candidates for further development as antimicrobial agents .
Data Tables
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antipsychotic | Dopamine receptor inhibition | |
| Anti-inflammatory | PDE4/7 inhibition leading to reduced TNF-α | |
| Antimicrobial | Broad-spectrum activity against bacterial strains |
Case Studies
- Case Study on Antipsychotic Effects :
- Case Study on Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
